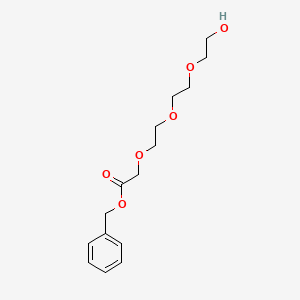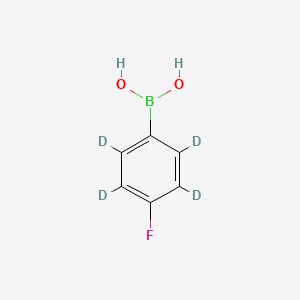
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is a boronic acid derivative where the phenyl ring is substituted with four deuterium atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the deuteration of 4-fluorophenylboronic acid using deuterium gas or deuterated reagents under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of deuterated reagents and controlled reaction conditions would be essential to ensure the high purity and isotopic labeling of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are the substituted phenyl derivatives.
Scientific Research Applications
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: Utilized in the study of enzyme mechanisms and isotope effects due to its deuterium labeling.
Industry: Used in the synthesis of advanced materials and as a precursor for other boronic acid derivatives.
Mechanism of Action
The mechanism of action of (2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The deuterium atoms can influence reaction kinetics and mechanisms due to the isotope effect.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Lacks deuterium labeling.
2,3,4,5,6-Pentafluorophenylboronic acid: Contains multiple fluorine atoms instead of deuterium.
2-Fluorophenylboronic acid: Contains a single fluorine atom without deuterium.
Uniqueness
(2,3,5,6-Tetradeuterio-4-fluoro-phenyl)boronic acid is unique due to its specific isotopic labeling with deuterium, which can provide valuable insights into reaction mechanisms and isotope effects. This makes it particularly useful in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C6H6BFO2 |
|---|---|
Molecular Weight |
143.95 g/mol |
IUPAC Name |
(2,3,5,6-tetradeuterio-4-fluorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D |
InChI Key |
LBUNNMJLXWQQBY-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])F)[2H] |
Canonical SMILES |
B(C1=CC=C(C=C1)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


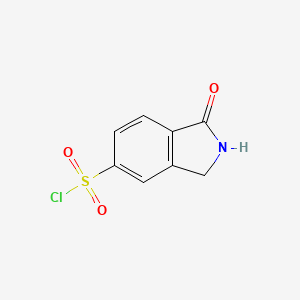
![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
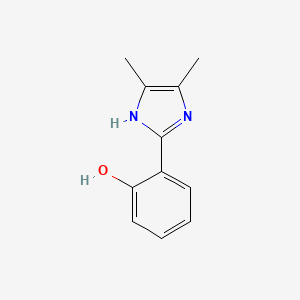
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
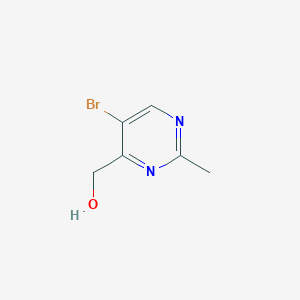
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)
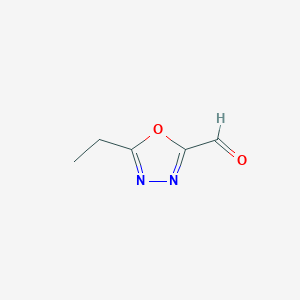
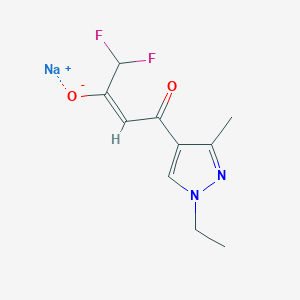
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
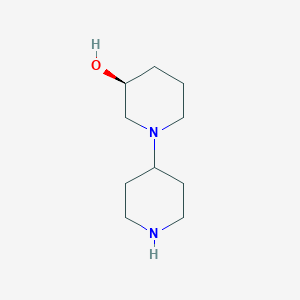
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
